molecular formula C18H17F2NO3 B13428776 3-(Difluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole

3-(Difluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole

Cat. No.: B13428776
M. Wt: 333.3 g/mol
InChI Key: BZHSQQZNLVQYIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Difluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the difluoromethyl and trimethoxyphenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the difluoromethyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

3-(Difluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the trimethoxyphenyl group can modulate its overall activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole
  • 3-(Chloromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole
  • 3-(Bromomethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole

Uniqueness

3-(Difluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole is unique due to the presence of the difluoromethyl group, which can significantly alter its chemical and biological properties compared to its analogs. The difluoromethyl group can enhance metabolic stability and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H17F2NO3

Molecular Weight

333.3 g/mol

IUPAC Name

3-(difluoromethyl)-2-(2,3,4-trimethoxyphenyl)-1H-indole

InChI

InChI=1S/C18H17F2NO3/c1-22-13-9-8-11(16(23-2)17(13)24-3)15-14(18(19)20)10-6-4-5-7-12(10)21-15/h4-9,18,21H,1-3H3

InChI Key

BZHSQQZNLVQYIK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2=C(C3=CC=CC=C3N2)C(F)F)OC)OC

Origin of Product

United States

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